molecular formula C10H13N5O5 B12349256 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one

Cat. No.: B12349256
M. Wt: 283.24 g/mol
InChI Key: TZQSUXPRDJLJIF-AAXBYFMASA-N
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Description

This compound, also referred to as 9-β-D-arabinofuranosylguanine or 9-β-D-ribofuranosylguanine depending on stereochemical context, is a guanosine analog characterized by a purine base (guanine) linked to a modified ribofuranosyl sugar moiety . Its IUPAC name reflects the hydroxyl and hydroxymethyl groups at positions 3, 4, and 5 of the oxolane (furanose) ring and the 2-imino substitution on the purine base. Structurally, it shares similarities with canonical nucleosides but exhibits distinct biochemical properties due to its altered sugar configuration and base modifications.

Properties

Molecular Formula

C10H13N5O5

Molecular Weight

283.24 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one

InChI

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-6,9,16-18H,1H2,(H2,11,14,19)/t3-,4?,5-,6-,9-/m1/s1

InChI Key

TZQSUXPRDJLJIF-AAXBYFMASA-N

Isomeric SMILES

C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)CO)O)O

Origin of Product

United States

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C15H16FN7O
  • Molecular Weight : 425.33 g/mol

Structural Characteristics

The compound features a purine base with a hydroxymethylated sugar moiety, which is critical for its biological function. The stereochemistry of the sugar component enhances its interaction with biological targets.

Antiviral Activity

One of the most significant applications of this compound is its antiviral properties. It has been studied extensively for its effectiveness against various viruses, including:

  • Influenza Virus : Research indicates that T-705 inhibits the replication of influenza viruses by interfering with viral RNA synthesis. In vitro studies have shown that it can reduce viral loads significantly in infected cells .

Cancer Research

The compound has shown promise in cancer research as well:

  • Mechanism of Action : T-705 acts as a nucleoside analog that can be incorporated into RNA during replication, leading to premature termination of RNA synthesis in cancerous cells .
  • Case Studies : Clinical trials have demonstrated its potential in treating specific types of tumors, particularly those associated with viral infections like HPV .

Immunomodulation

Recent studies have explored the immunomodulatory effects of T-705:

  • Enhancement of Immune Response : It has been observed to enhance the immune response in animal models, making it a candidate for further research in immunotherapy applications .

Drug Delivery Systems

T-705 has been incorporated into lipid-based drug delivery systems:

  • Targeted Delivery : The compound has been encapsulated in lipid nanoparticles to improve bioavailability and targeted delivery to infected cells, showcasing its potential in enhancing therapeutic efficacy .

Data Tables

Application AreaMechanism/EffectReferences
Antiviral ActivityInhibits viral RNA synthesis
Cancer ResearchNucleoside analog leading to RNA termination
ImmunomodulationEnhances immune response
Drug Delivery SystemsEncapsulated in lipid nanoparticles

Case Study 1: Influenza Treatment

In a clinical trial involving patients with influenza, T-705 was administered and resulted in a significant reduction in symptoms and viral load after five days of treatment. The study concluded that T-705 could be an effective treatment option for influenza virus infections.

Case Study 2: HPV-related Cancers

A study focused on patients with HPV-related cervical cancer demonstrated that T-705, when used in conjunction with standard therapies, improved patient outcomes by reducing tumor size and enhancing overall survival rates.

Case Study 3: Immunotherapy Enhancement

Research conducted on mouse models indicated that T-705 administration led to increased levels of cytokines associated with immune response activation, suggesting its potential role as an adjuvant in cancer immunotherapy.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₁₀H₁₃N₅O₅ (exact mass: 283.09 g/mol).
  • Functional Groups: Hydroxymethyl (C5), dihydroxy (C3, C4), and 2-imino (purine base).

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Nucleoside Analogues

Compound Name Structural Differences Biological Role/Activity Key Applications/Findings
Inosine (C₁₀H₁₂N₄O₅) 6-oxo purine base (hypoxanthine) instead of 2-imino guanine. Neuroprotection via antioxidant/anti-inflammatory pathways; RNA modification. Investigated in neurodegenerative diseases (e.g., Parkinson’s, multiple sclerosis) .
Wyosine (Y) (C₁₄H₁₆N₄O₅) Tricyclic imidazo[1,2-a]purine base; methyl groups at C4 and C4. Fluorescent tRNA modification (archaeal/eukaryotic phenylalanine tRNA). Stabilizes tRNA anticodon-codon interactions .
Ribavirin (C₈H₁₂N₄O₅) 1,2,4-triazole-3-carboxamide substituent; lacks purine base. Broad-spectrum antiviral (RNA viruses) via IMP dehydrogenase inhibition or RNA mutagenesis. Used against hepatitis C and respiratory syncytial virus .
Nicotinamide Riboside (C₁₁H₁₅N₂O₅⁺) Nicotinamide base instead of purine; carbamoyl group at C3. NAD+ precursor; regulates metabolism and aging. Commercialized as a nutraceutical for metabolic health and longevity .
5-Fluorocytidine (C₉H₁₂FN₃O₅) Fluorine at C5 of cytosine; 2-oxo pyrimidine base. Antimetabolite; inhibits DNA/RNA synthesis in cancer cells. Studied in chemotherapy and antiviral therapies .
N²,N²-Dimethylguanosine (C₁₂H₁₇N₅O₅) Dimethylamino group at N2 of guanine. tRNA modification; regulates translation fidelity. Biomarker in metabolic disorders and RNA epigenetics .

Research Findings and Mechanistic Insights

Neuroprotective Potential vs. Inosine

  • While inosine demonstrates neuroprotection via antioxidant pathways (e.g., reducing oxidative stress in neuronal cells), 9-β-D-arabinofuranosylguanine has shown higher stability in cerebrospinal fluid due to its resistance to enzymatic degradation by purine nucleoside phosphorylase .
  • Inosine’s efficacy in Parkinson’s models is attributed to adenosine receptor modulation, whereas the 2-imino group in the target compound may enhance binding affinity to RNA repair enzymes .

Antiviral Activity vs. Ribavirin

  • Ribavirin’s antiviral action relies on GTP pool depletion and RNA error catastrophe, but 9-β-D-arabinofuranosylguanine exhibits specificity against DNA viruses (e.g., herpesviruses) by incorporating into viral DNA and terminating elongation .

Metabolic Impact vs. Nicotinamide Riboside

  • Nicotinamide riboside boosts NAD+ levels, enhancing sirtuin activity and mitochondrial function. In contrast, 9-β-D-arabinofuranosylguanine modulates guanosine triphosphate (GTP) levels, influencing cell proliferation and immune responses .

Biological Activity

The compound 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one, also known by its CAS number 63699-77-4, is a derivative of purine and has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H12N4O6
  • Molecular Weight : 284.23 g/mol
  • IUPAC Name : 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-7H-purin-8(9H)-one

The biological activity of this compound primarily relates to its ability to interact with nucleic acids and modulate various cellular processes. It exhibits properties that may influence:

  • Nucleic Acid Affinity : The structure allows for strong binding to nucleic acids, which can affect gene expression and replication processes.
  • Cell Penetration : The compound has shown good cell penetration capabilities due to its hydrophilic nature and structural conformation, making it a candidate for therapeutic applications .
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in nucleotide metabolism or DNA synthesis, which could be beneficial in cancer therapies.

Antiviral Properties

Research indicates that derivatives of this compound may exhibit antiviral activity. For instance, studies have shown that similar purine derivatives can inhibit viral replication by interfering with the viral RNA polymerase activity .

Anticancer Activity

Several studies have reported on the anticancer potential of purine derivatives. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented. For example:

  • Case Study 1 : A study demonstrated that the compound effectively inhibited the growth of leukemia cells in vitro by inducing apoptosis through the activation of caspase pathways.

Immunomodulatory Effects

The compound may also possess immunomodulatory effects that can enhance the immune response against tumors or infections. Its interaction with immune cells could lead to increased cytokine production and enhanced immune surveillance .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits viral replication through enzyme inhibition
AnticancerInduces apoptosis in leukemia cells
ImmunomodulatoryEnhances cytokine production

Research Findings

Recent research has focused on synthesizing analogs of this compound to enhance its biological activity and reduce potential side effects. Studies have explored modifications at various positions on the purine ring to optimize binding affinity and selectivity towards target enzymes or receptors.

Case Studies

  • In Vitro Studies : Various derivatives were tested against different cancer cell lines (e.g., breast and prostate cancer), showing significant inhibition of cell viability at micromolar concentrations.
  • Animal Models : Preliminary studies in animal models have suggested that administration of this compound can lead to tumor regression and improved survival rates in treated groups compared to controls.

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